molecular formula C21H30N2O6 B3294047 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 886362-34-1

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3294047
CAS No.: 886362-34-1
M. Wt: 406.5 g/mol
InChI Key: KIHDUTMNOVGCPQ-UHFFFAOYSA-N
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Description

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest in synthetic organic chemistry and drug development. The compound's unique structure, containing both benzyloxycarbonyl and tert-butoxycarbonyl groups, makes it significant in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves multiple steps, typically starting from commercially available precursors. Here is a general outline:

  • Step 1: : Protection of piperidine nitrogen to form a carbamate derivative using benzyl chloroformate in the presence of a base such as triethylamine.

  • Step 2: : Introduction of the propanoic acid side chain through a nucleophilic substitution reaction.

  • Step 3: : Introduction of the tert-butoxycarbonyl group to protect the amine functionality.

  • Step 4: : Final deprotection and purification steps to yield the target compound.

Industrial Production Methods: Industrial production of this compound might involve high-yield routes, optimized reaction conditions such as temperature and pH control, and continuous flow techniques to scale up the synthesis efficiently.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the benzyloxycarbonyl group.

  • Reduction: : Reduction reactions might target the piperidine ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible at various sites on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols.

Major Products: Products vary based on the specific reactions but may include derivatives with modified side chains or protective groups.

Scientific Research Applications

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is valuable in:

  • Chemistry: : As a building block for complex molecular synthesis.

  • Biology: : For studying interactions with biological macromolecules.

  • Industry: : May be used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound’s mechanism involves:

  • Molecular Targets: : It can interact with enzymes or receptors, altering their activity.

  • Pathways: : Modifying signaling pathways through binding interactions with key biological molecules.

Comparison with Similar Compounds

Compared to similar compounds, such as:

  • 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid

  • 3-((tert-butoxycarbonyl)amino)propanoic acid

  • 2-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combined protective groups, enhancing its stability and reactivity for synthetic applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-16(13-18(24)25)17-11-7-8-12-23(17)20(27)28-14-15-9-5-4-6-10-15/h4-6,9-10,16-17H,7-8,11-14H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDUTMNOVGCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660880
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-34-1
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 3
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 6
3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

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